An In-depth Technical Guide to 2,3,5-triphenyl-2H-tetrazol-1-ium iodide: Properties, Synthesis, and Applications in Cellular and Microbial Viability
An In-depth Technical Guide to 2,3,5-triphenyl-2H-tetrazol-1-ium iodide: Properties, Synthesis, and Applications in Cellular and Microbial Viability
This guide provides a comprehensive technical overview of 2,3,5-triphenyl-2H-tetrazol-1-ium iodide, a redox-active organic salt pivotal in various scientific disciplines. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, synthesis, and its significant applications as an indicator of metabolic activity. The narrative is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding of this versatile chemical tool.
Introduction: The Significance of Tetrazolium Salts
Tetrazolium salts are a class of heterocyclic organic compounds that have become indispensable in biological and chemical research. Their utility is primarily centered on their ability to act as redox indicators. In their oxidized state, most tetrazolium salts are colorless or pale yellow and water-soluble. However, upon reduction by metabolically active cells or reducing agents, they are converted into intensely colored, water-insoluble formazans. This distinct color change provides a robust and quantifiable measure of cellular viability and enzymatic activity.
Among the various tetrazolium salts, 2,3,5-triphenyl-2H-tetrazol-1-ium chloride (TTC) is the most widely recognized. This guide, however, focuses on its iodide counterpart, 2,3,5-triphenyl-2H-tetrazol-1-ium iodide. While the active component—the 2,3,5-triphenyltetrazolium cation—remains the same, the choice of the counter-ion can influence properties such as solubility and stability, making a detailed examination of the iodide salt valuable for specific experimental contexts.
Chemical and Physical Properties
The core of 2,3,5-triphenyl-2H-tetrazol-1-ium iodide is the tetrazolium ring, a five-membered heterocycle containing four nitrogen atoms, with three phenyl groups attached at the 2, 3, and 5 positions. The positive charge on the tetrazolium ring is balanced by the iodide anion.
The molecular structure of the 2,3,5-triphenyl-2H-tetrazol-1-ium cation has been elucidated through crystallographic studies. The tetrazole ring is essentially planar, with the three attached phenyl rings twisted at various dihedral angles relative to this central ring.[1] This non-planar conformation of the phenyl groups influences the molecule's solubility and its interaction with biological systems.
For a clear representation of the molecular structure:
Caption: Chemical structure of 2,3,5-triphenyl-2H-tetrazol-1-ium iodide.
A summary of its key physical and chemical properties is presented in the table below:
| Property | Value | Source |
| Chemical Formula | C₁₉H₁₅IN₄ | [2] |
| Molecular Weight | 426.26 g/mol | [2] |
| CAS Number | 13014-90-9 | [2] |
| Appearance | Typically a white to off-white or light yellow crystalline powder | [3] |
| Solubility | Soluble in water, ethanol, and acetone; insoluble in ether | [3] |
| Purity (typical) | ≥98.0% (HPLC) | [2] |
Synthesis of 2,3,5-triphenyl-2H-tetrazol-1-ium iodide
The synthesis of 2,3,5-triphenyl-2H-tetrazol-1-ium salts generally involves a multi-step process. The core of this synthesis is the formation of the tetrazolium ring, which is typically achieved through the oxidation of a corresponding formazan. The iodide salt is then commonly prepared via a salt metathesis (ion exchange) reaction from a more readily available salt, such as the chloride.
The overall synthetic pathway can be conceptualized as follows:
Caption: Generalized synthetic pathway for 2,3,5-triphenyl-2H-tetrazol-1-ium iodide.
A representative protocol for the synthesis of the iodide salt, based on established methods for related compounds, is provided below.
Experimental Protocol: Synthesis of 2,3,5-triphenyl-2H-tetrazol-1-ium iodide
Materials:
-
2,3,5-triphenyl-2H-tetrazol-1-ium chloride (TTC)
-
Potassium iodide (KI)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolution of Reactants:
-
Prepare a saturated aqueous solution of 2,3,5-triphenyl-2H-tetrazol-1-ium chloride.
-
Prepare a concentrated aqueous solution of potassium iodide.
-
-
Ion Exchange Reaction:
-
Slowly add the potassium iodide solution to the stirred solution of tetrazolium chloride at room temperature.
-
A precipitate of 2,3,5-triphenyl-2H-tetrazol-1-ium iodide should form due to its lower solubility in water compared to the chloride salt.
-
-
Isolation and Purification:
-
Continue stirring the mixture for 1-2 hours to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove any unreacted starting materials and potassium chloride.
-
Further purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline product.
-
-
Drying:
-
Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.
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Mechanism of Action: The Redox Indicator at Work
The utility of 2,3,5-triphenyl-2H-tetrazol-1-ium iodide as a viability stain hinges on its reduction to a colored formazan. This reduction is catalyzed by various dehydrogenases and reductases present in metabolically active cells, which transfer electrons from NADH or NADPH to the tetrazolium salt.
Caption: Mechanism of reduction of 2,3,5-triphenyl-2H-tetrazol-1-ium to formazan.
In living cells, this process is largely associated with the mitochondrial respiratory chain. The resulting formazan is a vibrant red, water-insoluble compound that precipitates intracellularly. The intensity of the red color is directly proportional to the number of viable cells and their metabolic activity.
Applications in Research and Development
The primary application of 2,3,5-triphenyl-2H-tetrazol-1-ium iodide is as a vital stain to assess cell viability and metabolic activity across a range of biological systems.
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Cell Viability and Cytotoxicity Assays: In drug discovery and toxicology, this tetrazolium salt can be used to determine the effects of chemical compounds on cell viability. A decrease in formazan production in treated cells compared to untreated controls indicates cytotoxicity.
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Microbiology: It is employed to differentiate between viable and non-viable microorganisms.[4] For instance, in water quality testing or food safety, it can be used to enumerate viable bacteria.
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Histology and Pathology: In tissue sections, it can be used to identify areas of metabolic activity. A classic example is its use in identifying myocardial infarction in post-mortem tissue; healthy, metabolically active heart muscle stains red, while infarcted tissue, lacking dehydrogenase activity, remains unstained.[5]
-
Seed Viability Testing: The viability of seeds can be assessed by their ability to reduce the tetrazolium salt, with viable embryos staining red.
Experimental Protocol: Cell Viability Assay using 2,3,5-triphenyl-2H-tetrazol-1-ium iodide
This protocol is a generalized procedure for assessing cell viability in adherent cell cultures. It can be adapted for suspension cells with the inclusion of a centrifugation step to pellet the cells.
Materials:
-
Adherent cells cultured in a 96-well plate
-
2,3,5-triphenyl-2H-tetrazol-1-ium iodide solution (e.g., 5 mg/mL in sterile phosphate-buffered saline (PBS))
-
Serum-free cell culture medium
-
Solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding and Treatment:
-
Seed adherent cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations and include appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Tetrazolium Incubation:
-
Carefully aspirate the medium containing the test compound from each well.
-
Add 100 µL of fresh serum-free medium and 10 µL of the 2,3,5-triphenyl-2H-tetrazol-1-ium iodide solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator, protected from light, until a red precipitate is visible in the viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing the tetrazolium solution.
-
Add 100 µL of a solubilization solvent (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan solution at a wavelength between 490 and 570 nm using a multi-well spectrophotometer. The optimal wavelength may vary slightly depending on the solubilization agent used.
-
Use wells without cells as a blank control.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
-
Analytical Characterization
The identity and purity of 2,3,5-triphenyl-2H-tetrazol-1-ium iodide can be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the 2,3,5-triphenyltetrazolium cation. The spectra would show characteristic signals for the aromatic protons and carbons of the three phenyl rings.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, including the C-H stretching of the aromatic rings and the vibrations of the tetrazole ring system.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the 2,3,5-triphenyltetrazolium cation, which has a calculated mass of approximately 299.13 g/mol .[6]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2,3,5-triphenyl-2H-tetrazol-1-ium iodide. Based on the safety data for the closely related chloride salt, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5][7]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[5][7] Use in a well-ventilated area.[5][7]
-
Storage: Store in a tightly closed container in a cool, dry place, protected from light and moisture.[7]
-
Health Hazards: May cause skin, eye, and respiratory irritation.[7][8][9]
Always consult the specific Safety Data Sheet (SDS) for the most up-to-date and detailed safety information.
Conclusion
2,3,5-triphenyl-2H-tetrazol-1-ium iodide is a valuable tool for researchers in various fields, providing a reliable and straightforward method for assessing cellular viability and metabolic activity. Its mechanism of action, based on the enzymatic reduction to a colored formazan, is well-understood and has been widely applied. While the chloride salt is more commonly cited, the iodide salt offers an alternative with potentially different physical properties that may be advantageous in certain experimental setups. By understanding its chemical properties, synthesis, and the principles behind its applications, researchers can effectively integrate this compound into their experimental workflows to gain critical insights into cellular and microbial processes.
References
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2,3,5-Triphenyl-2H-tetra-zol-3-ium iodide. Acta Crystallographica Section E: Structure Reports Online. 2012;68(Pt 9):o2621. Available from: [Link]
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235-Triphenyltetrazolium Iodide 98.0%(HPLC). Pure Synth. Available from: [Link]
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2,3,5-Triphenyltetrazolium chloride as a novel tool in germicide dynamics. Journal of Applied Bacteriology. 1983;55(1):119-24. Available from: [Link]
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2,3,5-Triphenyltetrazolium | C19H15N4+ | CID 9284. PubChem. Available from: [Link]
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SAFETY DATA SHEET. Phytotechlab. Available from: [Link]
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Safety data sheet. SERVA Electrophoresis GmbH. 2024. Available from: [Link]
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Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. 2024. Available from: [Link]
-
A standard protocol for testing viability with the Triphenyl Tetrazolium Chloride (TTC) Test. ResearchGate. 2016. Available from: [Link]
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